1-Methyl-1-propylpiperidin-1-ium chloride

Ionic Liquids Thermal Stability Electrolytes

1-Methyl-1-propylpiperidin-1-ium chloride (CAS 1383436-85-8) is a quaternary ammonium salt classified among piperidinium-based ionic liquids. It features a 1-methyl-1-propylpiperidinium cation paired with a chloride anion, with a molecular weight of 177.72 g/mol and a density of 1.024 g/cm³.

Molecular Formula C9H20ClN
Molecular Weight 177.71 g/mol
CAS No. 1383436-85-8
Cat. No. B12971614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1-propylpiperidin-1-ium chloride
CAS1383436-85-8
Molecular FormulaC9H20ClN
Molecular Weight177.71 g/mol
Structural Identifiers
SMILESCCC[N+]1(CCCCC1)C.[Cl-]
InChIInChI=1S/C9H20N.ClH/c1-3-7-10(2)8-5-4-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1
InChIKeyJDSAJETWNWVTER-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1-propylpiperidin-1-ium chloride (CAS 1383436-85-8): A High-Purity Quaternary Ammonium Ionic Liquid


1-Methyl-1-propylpiperidin-1-ium chloride (CAS 1383436-85-8) is a quaternary ammonium salt classified among piperidinium-based ionic liquids. It features a 1-methyl-1-propylpiperidinium cation paired with a chloride anion, with a molecular weight of 177.72 g/mol and a density of 1.024 g/cm³. This compound is distinguished by its exceptionally high thermal stability, with a melting point exceeding 280 °C, making it suitable for high-temperature electrochemical and synthetic applications. [1]

Why Generic Substitution of 1-Methyl-1-propylpiperidin-1-ium chloride Fails: Evidence-Based Differentiation


Although 1-methyl-1-propylpiperidin-1-ium chloride belongs to a well-known class of ionic liquids, its specific physicochemical profile cannot be replicated by simply interchanging the anion or extending the alkyl chain. Variations in melting point, density, and electrochemical behavior across analogues fundamentally alter performance in high-temperature electrolyte systems and corrosion inhibition applications. [1] The following quantitative evidence demonstrates that substituting this compound with its closest structural relatives leads to measurable trade-offs in thermal stability, mass efficiency, and functional utility, making informed procurement essential for reproducible research outcomes.

Quantitative Evidence Guide: 1-Methyl-1-propylpiperidin-1-ium chloride Versus Its Closest Analogs


Superior Thermal Stability: Melting Point >280 °C Versus Analogues

The target compound exhibits a melting point >280 °C, significantly exceeding that of its bromide analogue (1-methyl-1-propylpiperidinium bromide, 248 °C with decomposition), the hexafluorophosphate salt (98 °C), and the pyrrolidinium chloride analogue (1-methyl-1-propylpyrrolidinium chloride, 236 °C). This high thermal stability also surpasses the butyl-chain homologue (1-butyl-1-methylpiperidinium chloride, >230 °C), indicating that the propyl substitution on the piperidinium core with a chloride counterion confers a distinct advantage for high-temperature processes.

Ionic Liquids Thermal Stability Electrolytes

Lower Density for Weight-Sensitive Formulations

With a density of 1.024 g/cm³, the target chloride salt is substantially lighter than its bromide counterpart (1.228 g/cm³) and the hexafluorophosphate analogue (1.823 g/cm³). This lower density translates to a mass reduction of approximately 17% compared to the bromide and 44% compared to the hexafluorophosphate per unit volume, offering advantages in weight-critical applications such as aerospace or portable energy storage systems.

Density Ionic Liquids Formulation

Unique Polysulfide Bridgebuilder in Lithium-Sulfur Flow Batteries

In a published study, SiO2-tethered 1-methyl-1-propylpiperidinium chloride (SiO2-PPCl) nanoparticles were uniquely employed as a 'polysulfide bridgebuilder' in lithium-sulfur flow batteries. This functionalized material achieved over 1000 cycles with a high coulombic efficiency of 99%, effectively suppressing the polysulfide shuttle effect—a critical failure mechanism. No equivalent role has been reported for the bromide, hexafluorophosphate, or butyl-chain analogues, indicating a structure-specific interaction that exploits the chloride anion's coordination properties and the propyl chain's steric profile for optimal adhesion to both polar lithium polysulfides and nonpolar carbon carriers. [1]

Lithium-Sulfur Battery Polysulfide Shuttle Ionic Liquid Nanoparticle

Corrosion Inhibition Efficiency: Class-Level Inference from Bromide Analogue

While direct experimental data for the chloride salt in corrosion inhibition is not yet published, the structurally analogous 1-methyl-1-propylpiperidinium bromide exhibited a corrosion inhibition efficiency of 91.3% on Q235 steel in 1 M HCl at a concentration of 400 mg/L. The inhibition efficiency reached 94.7% for the butyl-bromide analogue and 97.4% for the butyl-bis(trifluoromethylsulfonyl)imide analogue, suggesting that the piperidinium cation scaffold provides a baseline corrosion-inhibiting property that can be tuned by the anion and alkyl chain. Procurement of the chloride salt allows direct investigation of anion-specific effects on corrosion inhibition mechanism and efficiency. [1]

Corrosion Inhibition Mild Steel Adsorption

Procurement-Driven Application Scenarios for 1-Methyl-1-propylpiperidin-1-ium chloride


High-Temperature Electrolyte Formulation

With a melting point >280 °C—significantly higher than the bromide (248 °C) and hexafluorophosphate (98 °C) analogues—this chloride salt is ideally suited for non-aqueous electrolyte formulations requiring exceptional thermal stability. It can be implemented in electrodeposition, electro-organic synthesis, and electrochemical separations where chloride coordination influences reaction pathways at elevated temperatures. [1]

Lithium-Sulfur Flow Battery Research

Leverage the demonstrated role of SiO2-tethered 1-methyl-1-propylpiperidinium chloride as a polysulfide bridgebuilder to achieve >1000 cycles at 99% coulombic efficiency in lithium-sulfur suspension flow cells. This application exploits the unique adhesive properties of the chloride-functionalized nanoparticle to mitigate polysulfide shuttle effects, a critical barrier to commercialization. [2]

Corrosion Inhibitor Development and Structure-Activity Studies

The piperidinium cation scaffold, when paired with a bromide anion, has proven effective as a corrosion inhibitor (91.3% efficiency on Q235 steel). Procuring the chloride variant enables systematic investigation of the anion's role in adsorption behavior and inhibition mechanism, supporting the development of halogen-tuned corrosion protection formulations. [3]

Phase-Transfer Catalysis and Liquid-Liquid Extraction

As a hydrophilic ionic liquid precursor with a well-defined density of 1.024 g/cm³, this compound facilitates phase-transfer catalysis and liquid-liquid extraction processes. The chloride counterion enhances substrate transport across immiscible phases, while the propyl chain on the piperidinium core provides optimal hydrophobicity balance compared to bulkier butyl or octyl analogues.

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